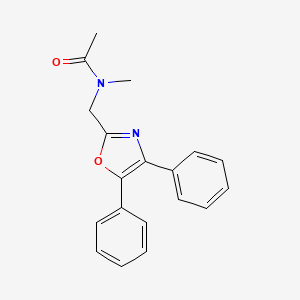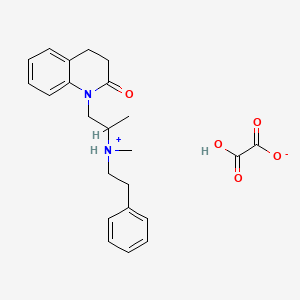
3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate: is a complex organic compound that belongs to the class of carbostyril derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a carbostyril core, which is a bicyclic structure consisting of a benzene ring fused to a pyridone ring, and an oxalate group, which is a dicarboxylate anion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbostyril Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminobenzamide, under acidic conditions.
Introduction of the Aminoalkyl Side Chain: The next step involves the alkylation of the carbostyril core with a suitable alkylating agent, such as 2-(methylphenethylamino)propyl chloride, under basic conditions.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
Types of Reactions: 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
作用机制
The mechanism of action of 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the surface of cells, altering signal transduction pathways.
Proteins: The compound can interact with various proteins, affecting their function and stability.
相似化合物的比较
3,4-Dihydro-2H-pyran: A heterocyclic compound with a similar structure but different functional groups.
3,4-Dihydropyrimidin-2(1H)-ones: Compounds with a similar core structure but different substituents.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar bicyclic structure but different side chains.
Uniqueness: 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
101227-66-1 |
|---|---|
分子式 |
C23H28N2O5 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
2-hydroxy-2-oxoacetate;methyl-[1-(2-oxo-3,4-dihydroquinolin-1-yl)propan-2-yl]-(2-phenylethyl)azanium |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-17(22(2)15-14-18-8-4-3-5-9-18)16-23-20-11-7-6-10-19(20)12-13-21(23)24;3-1(4)2(5)6/h3-11,17H,12-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
RGQXJWIZBHPCIM-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)[NH+](C)CCC3=CC=CC=C3.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
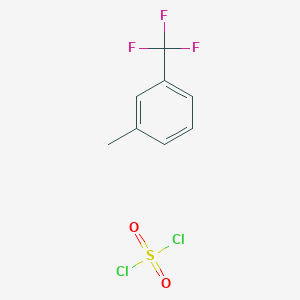


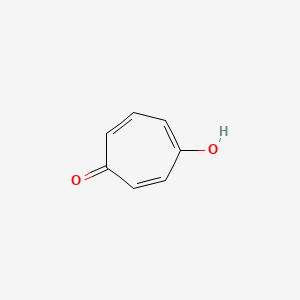

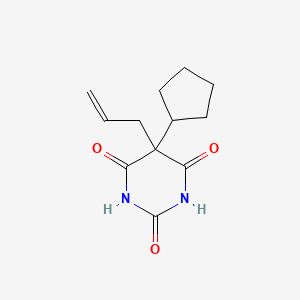
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)


